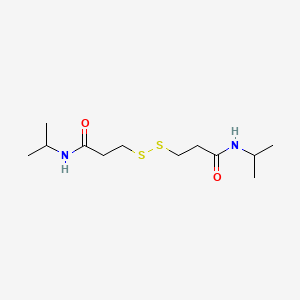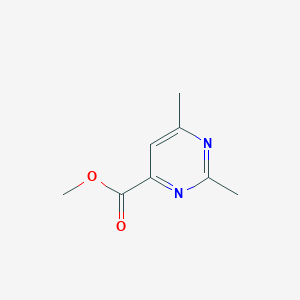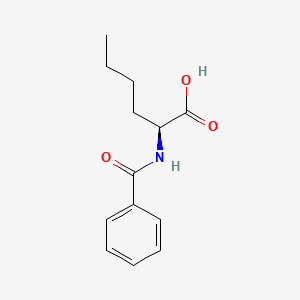
3,3'-Disulfanediylbis(n-isopropylpropanamide)
Descripción general
Descripción
“3,3’-Disulfanediylbis(n-isopropylpropanamide)” is a compound containing two secondary amides and a disulfide bond. It has a molecular formula of C12H24N2O2S2 and a molecular weight of 292.5 g/mol .
Molecular Structure Analysis
The molecular structure of “3,3’-Disulfanediylbis(n-isopropylpropanamide)” is characterized by two secondary amides and a disulfide bond. The compound has a complexity of 233, a rotatable bond count of 9, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 .Aplicaciones Científicas De Investigación
Pharmacodynamics of Hypoglycemic Arylsulfonamides : Research has explored the general pharmacodynamics of hypoglycemic arylsulfonamides, confirming basic experimental discoveries and their implications in diabetes treatment (Loubatières, 1959).
Antidotes to Cyanide Intoxication : Studies have investigated the use of sulfur donors, including 3,3'-Disulfanediylbis derivatives, as antidotes to acute cyanide intoxication. This includes their ability to increase the conversion of cyanide to less harmful compounds and potential use as pre-treatments against cyanide poisoning (Baskin et al., 1999).
Protein Cross-Linking : N-hydroxysulfosuccinimide active esters, including 3,3'-disulfanediyl derivatives, have been synthesized and characterized for their efficiency in protein cross-linking. This has implications for understanding protein interactions and structures (Staros, 1982).
Mechanosynthesis of Pharmaceutically Relevant Compounds : The first application of mechanochemistry in the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs, has been demonstrated. This includes the use of compounds similar to 3,3'-Disulfanediylbis (Tan et al., 2014).
Development of New Pharmaceutical Cures : Crystal structure, conformation, and vibrational characteristics of related disulfanediylbis compounds have been studied to develop new pharmaceutical cures (Sąsiadek et al., 2016).
Propiedades
IUPAC Name |
3-[[3-oxo-3-(propan-2-ylamino)propyl]disulfanyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S2/c1-9(2)13-11(15)5-7-17-18-8-6-12(16)14-10(3)4/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDPHFAMKFKSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCSSCCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3144030.png)


![1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine](/img/structure/B3144052.png)




amine](/img/structure/B3144096.png)



